2-Amino-3-(pyridin-2-yl)propionic acid
Overview
Description
2-Amino-3-(pyridin-2-yl)propionic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of alanine, where the side chain is substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like zinc dust. The product is then purified through recrystallization using a mixture of ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-2-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-ylpropionic acid.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
2-Amino-3-(pyridin-2-yl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-2-yl)propionic acid involves its interaction with specific molecular targets in biological systems. The pyridine ring allows it to bind to various enzymes and receptors, influencing their activity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Pyridyl)-L-alanine
- 3-(2-Pyridyl)-L-alanine
- L-4-thiazolylalanine
- (S)-(+)-Pyrrolidine-3-carboxylic acid
Uniqueness
2-Amino-3-(pyridin-2-yl)propionic acid is unique due to its specific substitution pattern on the alanine backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-pyridin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJLZDUOULRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400880 | |
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-44-2, 37535-51-6 | |
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridin-2-yl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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